![molecular formula C18H28Cl2N2O2 B4446447 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-cyclopentyloxypropan-2-ol;hydrochloride](/img/structure/B4446447.png)
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-cyclopentyloxypropan-2-ol;hydrochloride
Overview
Description
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-cyclopentyloxypropan-2-ol;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is known for its role as a selective antagonist of serotonin receptors, particularly the h5-HT1D receptor
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-cyclopentyloxypropan-2-ol;hydrochloride typically involves the reaction of 1-(3-chlorophenyl)piperazine with 3-cyclopentyloxypropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a suitable base and solvent, such as ethanol or methanol, at elevated temperatures . The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-cyclopentyloxypropan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-cyclopentyloxypropan-2-ol;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-cyclopentyloxypropan-2-ol;hydrochloride involves its binding to serotonin receptors, particularly the h5-HT1D receptor. By acting as an antagonist, it blocks the receptor’s activity, thereby modulating the effects of serotonin in the brain. This interaction can influence various physiological processes, including mood regulation and neurotransmission .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol hydrochloride
- 1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane
- Cetirizine ethyl ester dihydrochloride
Uniqueness
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-cyclopentyloxypropan-2-ol;hydrochloride is unique due to its specific structural features and selective antagonistic activity towards the h5-HT1D receptor. This selectivity makes it a valuable tool in research focused on serotonin-related pathways and potential therapeutic applications .
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-cyclopentyloxypropan-2-ol;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2.ClH/c19-15-4-3-5-16(12-15)21-10-8-20(9-11-21)13-17(22)14-23-18-6-1-2-7-18;/h3-5,12,17-18,22H,1-2,6-11,13-14H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXQULKYDCFOMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.